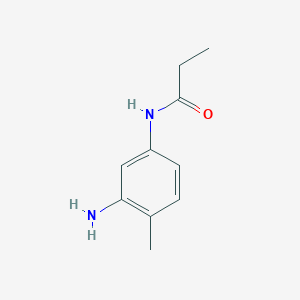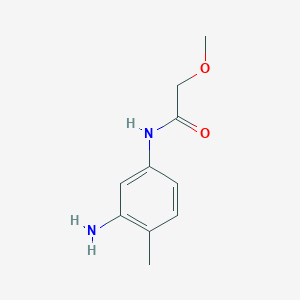
(3-氟-2-(三氟甲基)苯基)硼酸
描述
(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that is important in organic synthesis. It is closely related to other fluorinated phenylboronic acids and boron Lewis acids that have been widely used in various chemical reactions, including Suzuki cross-coupling reactions, amidation processes, and as catalysts in organic and organometallic chemistry . The presence of fluorine atoms and the boronic acid group in the molecule can significantly influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of related fluorinated phenylboronic acids typically involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis . For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline using this method . Similarly, 3-borono-5-fluorobenzoic acid, an important intermediate, was synthesized using organic lithium reagents followed by an oxidation reaction . These methods highlight the versatility and adaptability of boronic acid synthesis, which can be tailored to produce various substituted phenylboronic acids, including those with fluorine substituents.
Molecular Structure Analysis
The molecular structure of fluorinated phenylboronic acids is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring. The degree of fluorination and the position of the substituents on the aromatic ring can significantly affect the acidity and structural behavior of these compounds. For example, the solid-state and solution structural properties of a series of fluorinated 1,2-phenylenediboronic acids were investigated, showing that fluorination improves the stability of cyclic semianhydrides . The molecular structure can also influence the Lewis acidity of the compound, as seen in the case of tris(5,6,7,8-tetrafluoronaphthalen-2-yl)borane, which maintains high Lewis acidity despite remote fluorination .
Chemical Reactions Analysis
Fluorinated phenylboronic acids participate in a variety of chemical reactions. They have been used as catalysts in dehydrative amidation between carboxylic acids and amines , in hydrosilylative reduction of amides , and in direct amide condensation reactions . The ortho-substituent on the boronic acid, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, plays a crucial role in these reactions by influencing the coordination of reactants to the boron atom . Additionally, the halodeboronation of aryl boronic acids has been studied, demonstrating the transformation of aryl boronic acids into aryl halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid and related compounds are influenced by the presence of fluorine atoms and the boronic acid group. Fluorination increases the electron-withdrawing capacity of the aromatic ring, which can enhance the acidity of the boronic acid and affect its reactivity . The boronic acid group itself is known for its ability to form reversible covalent bonds with diols, which is a key feature in the recognition of saccharides and in the formation of boronate esters . The Lewis acidity of these compounds is also a critical property that enables them to act as catalysts in various chemical reactions .
科学研究应用
有机合成中的催化剂
尹等人(2017年)的研究表明,硼Lewis酸,特别是三[3,5-双(三氟甲基)苯基]硼烷(BArF3),可作为金属无催化剂催化亚胺的氢硼化反应的优秀催化剂。这一过程在室温下进行,无需外部Lewis碱,展示了硼酸衍生物在促进有机反应中的独特反应性和潜力 (Qin Yin, Y. Soltani, Rebecca L. Melen, & M. Oestreich, 2017)。
聚合物和材料科学
李等人(2007年)和黄等人(2007年,2010年)的研究探讨了使用4-氟-3-三氟甲基苯硼酸与各种二溴对联苯进行Suzuki偶联反应合成新型聚芳醚的方法。这些聚合物表现出高热稳定性、玻璃化转变温度和在各种有机溶剂中的溶解性,使它们适用于光学材料和高性能热塑性塑料 (B. Liaw, Wen-Yao Huang, Ping-Tsung Huang, Mei-Ying Chang, & Yu-Kai Han, 2007); (Wen-Yao Huang, B. Liaw, Mei-Ying Chang, Yu-Kai Han, & Ping-Tsung Huang, 2007; 2010)。
分析化学和传感器技术
穆等人(2012年)的工作突出了苯硼酸的用途,包括类似于(3-氟-2-(三氟甲基)苯基)硼酸的衍生物,用于糖类识别。这些化合物被共轭到聚乙二醇包裹的单壁碳纳米管(SWNTs)上,使其能够对糖类结合做出近红外荧光猝灭反应。这项研究展示了硼酸衍生物在开发用于生物和化学分析物的选择性传感器方面的潜力 (B. Mu, T. McNicholas, Jingqing Zhang, A. Hilmer, Zhong Jin, N. Reuel, Jong‐Ho Kim, Kyungsuk Yum, & M. Strano, 2012)。
Lewis酸性和反应性研究
戈兹达利克等人(2017年)研究了氟取代基对苯硼化合物的性质,包括它们的Lewis酸性和水解稳定性的影响。这项研究有助于我们了解结构修饰(如氟化)如何影响硼酸在各种化学环境中的反应性和应用 (Jan T. Gozdalik, Agnieszka Adamczyk-Woźniak, & A. Sporzyński, 2017)。
安全和危害
The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted petasis reactions, and rhodium-catalyzed addition reactions . These reactions are crucial in the synthesis of biologically active molecules.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid . For instance, the compound’s stability can be affected by factors such as temperature and pH. Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment.
属性
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSVFTCXIJCNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590098 | |
| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850411-12-0 | |
| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



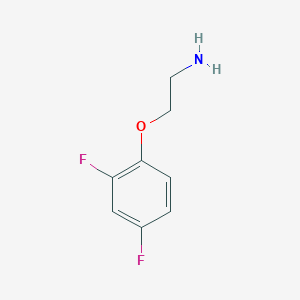
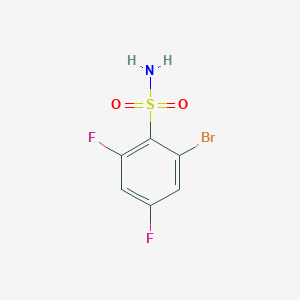
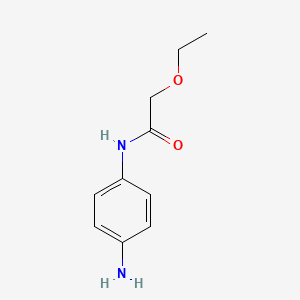
![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

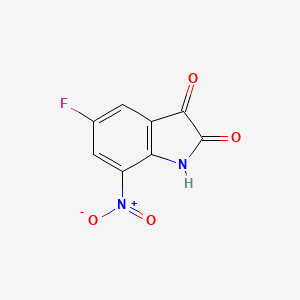


![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

